6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine
6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine
APcK110 is a novel Kit inhibitor . APcK110 inhibits proliferation of the mastocytosis cell line HMC1.2 and the SCF-responsive cell line OCI/AML3 in a dose-dependent manner . APcK110 is a more potent inhibitor of OCI/AML3 proliferation than the clinically used Kit inhibitors imatinib and dasatinib and at least as potent as cytarabine. APcK110 inhibits the phosphorylation of Kit, Stat3, Stat5, and Akt in a dose-dependent fashion, showing activity of APcK110 on Kit and its downstream signaling pathways . APcK110 may have potent application in AML.
Brand Name:
Vulcanchem
CAS No.:
1001083-74-4
VCID:
VC0548346
InChI:
InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24)
SMILES:
COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC
Molecular Formula:
C20H16FN3O2
Molecular Weight:
349.4 g/mol
6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine
CAS No.: 1001083-74-4
Inhibitors
VCID: VC0548346
Molecular Formula: C20H16FN3O2
Molecular Weight: 349.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1001083-74-4 |
---|---|
Product Name | 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine |
Molecular Formula | C20H16FN3O2 |
Molecular Weight | 349.4 g/mol |
IUPAC Name | 6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24) |
Standard InChIKey | CAMGZGMEPKFVMF-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC |
Canonical SMILES | COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC |
Appearance | white solid powder |
Description | APcK110 is a novel Kit inhibitor . APcK110 inhibits proliferation of the mastocytosis cell line HMC1.2 and the SCF-responsive cell line OCI/AML3 in a dose-dependent manner . APcK110 is a more potent inhibitor of OCI/AML3 proliferation than the clinically used Kit inhibitors imatinib and dasatinib and at least as potent as cytarabine. APcK110 inhibits the phosphorylation of Kit, Stat3, Stat5, and Akt in a dose-dependent fashion, showing activity of APcK110 on Kit and its downstream signaling pathways . APcK110 may have potent application in AML. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | APcK110; APcK 110; APcK-110. |
Reference | 1: Faderl S, Bueso-Ramos C, Liu Z, Pal A, Bornmann W, Ciurea DV, Harris D, Hazan-Halevy I, Kantarjian HM, Estrov Z. Kit inhibitor APcK110 extends survival in an AML xenograft mouse model. Invest New Drugs. 2011 Oct;29(5):1094-7. doi: 10.1007/s10637-010-9459-6. Epub 2010 Jun 3. PubMed PMID: 20517635. |
PubChem Compound | 24786010 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume